molecular formula C10H10O2S B13148898 S-3-Formylbenzylethanethioate

S-3-Formylbenzylethanethioate

Cat. No.: B13148898
M. Wt: 194.25 g/mol
InChI Key: LWKSUVIKHPGKJJ-UHFFFAOYSA-N
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Description

S-3-Formylbenzylethanethioate is a thioester derivative featuring a benzyl group substituted with a formyl moiety at the 3-position, linked to an ethanethioate functional group. Thioesters, such as this, are critical in organic synthesis and biochemistry due to their enhanced reactivity compared to oxygen esters, particularly in nucleophilic acyl substitution reactions . The formyl group at the 3-position may influence electronic properties, solubility, and biological interactions, distinguishing it from other benzyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Formylbenzylethanethioate typically involves the reaction of 3-formylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired thioester product. The reaction can be represented as follows:

3-Formylbenzyl chloride+EthanethiolNaOH, RefluxThis compound+NaCl\text{3-Formylbenzyl chloride} + \text{Ethanethiol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} + \text{NaCl} 3-Formylbenzyl chloride+EthanethiolNaOH, Reflux​this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

S-3-Formylbenzylethanethioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioester linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxybenzylethanethioate.

    Reduction: 3-Hydroxymethylbenzylethanethioate.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

S-3-Formylbenzylethanethioate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its structure allows for the modification of various functional groups, making it a versatile starting material for drug development.

Case Study: Anticancer Activity
Recent studies have highlighted the potential of 3-formyl chromone derivatives, which include this compound, as potent inhibitors against various cancer cell lines. These derivatives have demonstrated significant activity against Ehrlich Ascites carcinoma cells, indicating their potential as topoisomerase inhibitors, which are crucial in cancer treatment .

Table 1: Biological Activities of 3-Formyl Chromone Derivatives

Activity TypeDescriptionReference
Aldehyde Oxidase InhibitionInhibits enzymes involved in glucose metabolism
Insulin InhibitionPotential to regulate insulin levels
HIF1A Expression InhibitionReduces hypoxia-inducible factor 1-alpha expression
Topoisomerase InhibitionInterferes with DNA replication in cancer cells

Synthesis of Heterocycles

This compound is often employed as a building block in the synthesis of various heterocyclic compounds. The compound's reactive electrophilic centers make it suitable for nucleophilic attacks, leading to the formation of diverse heterocycles that exhibit a range of biological activities.

Example: Synthesis Pathways
The compound can react with nitrogen nucleophiles to form thiazole and oxazole derivatives, which are known for their pharmacological properties .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In vitro studies have shown that certain derivatives exhibit strong activity against bacterial strains, suggesting their potential use in treating bacterial infections .

Nanotechnology and Drug Delivery

The integration of this compound into nanotechnology frameworks is another promising area of research. Its chemical properties allow it to be utilized in the development of nanoparticles for targeted drug delivery systems.

Applications in Drug Delivery:

  • Bioimaging: The compound can be incorporated into nanoparticles designed for imaging applications.
  • Therapeutic Delivery: Its ability to form stable complexes with drugs enhances the efficacy and bioavailability of therapeutic agents .

Mechanism of Action

The mechanism of action of S-3-Formylbenzylethanethioate involves its interaction with biological molecules through its reactive formyl and thioester groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioester linkage can undergo hydrolysis, releasing ethanethiol, which may have biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Reactivity Comparison

Thioesters like S-3-Formylbenzylethanethioate exhibit distinct reactivity compared to oxygen esters (e.g., methyl benzoate, CAS 93-58-3 ). Key differences include:

  • Nucleophilic Reactivity : Thioesters are more reactive toward nucleophiles due to the weaker C-S bond (vs. C-O in esters), facilitating faster acyl transfer reactions .

Table 1: Functional Group Comparison

Compound CAS # Functional Groups Reactivity Profile
This compound N/A Thioester, 3-formylbenzyl High nucleophilic reactivity
Methyl benzoate 93-58-3 Ester (oxygen-based) Moderate reactivity
Phenyl benzoate 93-99-2 Aromatic ester Low hydrolysis stability
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 Ester, aminoethyl substituent Basic, participates in Schiff base formation

Structural and Substituent Effects

Substituent Position and Electronic Effects

  • 3-Formyl vs. 4-Amino Substitution: The 3-formyl group in this compound introduces electron-withdrawing effects, polarizing the benzyl ring and increasing electrophilicity. In contrast, the 4-aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) donates electrons, enhancing basicity and participation in condensation reactions .
  • Hydroxybenzaldehydes : 3-Hydroxybenzaldehyde () shares a similar aldehyde group but lacks the thioester linkage, resulting in lower lipophilicity and distinct metabolic pathways.

Table 2: Substituent Impact on Properties

Compound Substituent Position/Type Key Property
This compound 3-formyl, thioester High electrophilicity, lipophilic
3-Hydroxybenzaldehyde 3-hydroxy, aldehyde Polar, participates in redox reactions
cis-3-Hexenyl benzoate Unsaturated aliphatic chain Volatile, floral aroma applications

Research Findings and Implications

  • Stability : Thioesters like this compound are less stable under oxidative conditions compared to oxygen esters but offer superior reactivity in controlled environments.

Biological Activity

S-3-Formylbenzylethanethioate is a compound of growing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Molecular Characteristics:

  • Molecular Formula: C10H10O2S
  • Molecular Weight: 194.25 g/mol
  • IUPAC Name: S-[(3-formylphenyl)methyl] ethanethioate
  • Canonical SMILES: CC(=O)SCC1=CC(=CC=C1)C=O
PropertyValue
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
IUPAC NameS-[(3-formylphenyl)methyl] ethanethioate
InChI KeyLWKSUVIKHPGKJJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-formylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide under reflux conditions. This method ensures complete conversion to the desired thioester product, which can also be produced on an industrial scale using optimized reaction conditions and continuous flow reactors .

The biological activity of this compound is attributed to its reactive formyl and thioester groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioester linkage may undergo hydrolysis, releasing ethanethiol, which could have additional biological effects .

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects.
  • Anti-inflammatory Properties: Investigations are ongoing to explore its role in reducing inflammation.
  • Enzyme Inhibition: It has been studied as a biochemical probe for understanding enzyme mechanisms involving thioester intermediates .

Comparative Analysis

This compound can be compared with other thioesters such as:

CompoundStructure ComparisonNotable Biological Activity
S-3-FormylbenzylacetothioateAcetyl group instead of ethylSimilar enzyme inhibition potential
S-3-FormylbenzylpropionthioatePropionyl group instead of ethylPotentially varied antimicrobial activity
S-3-FormylbenzylbutanethioateButanoyl group instead of ethylSimilar therapeutic applications

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    A study explored the enzyme inhibition capabilities of various thioesters, including this compound. The results indicated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential use in drug development .
  • Antimicrobial Screening:
    In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as a lead compound in pharmaceutical development .
  • Structure–Activity Relationship (SAR) Analysis:
    Research into SAR revealed that modifications to the formyl and thioester groups could enhance biological activity. For instance, substituents on the phenolic ring were shown to influence the compound's inhibitory potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-3-Formylbenzylethanethioate with high purity?

  • Methodological Answer : Synthesis typically involves thioesterification of 3-formylbenzyl alcohol with ethanethiol under anhydrous conditions, catalyzed by acids like HCl or Lewis acids (e.g., ZnCl₂). Ensure purity by column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm via melting point analysis and NMR (¹H/¹³C). Detailed procedural steps, including solvent ratios and reaction times, should be documented in the experimental section, with supplementary characterization data (e.g., IR, HRMS) provided in supporting information .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Verify the aldehyde proton (δ 9.8–10.2 ppm) and benzyl-thioester linkage (δ 4.3–4.5 ppm for SCH₂).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and thioester (C-S, δ ~35 ppm).
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and S-C=O (~1250 cm⁻¹).
    Cross-validate with elemental analysis and HRMS. Discrepancies in spectral data warrant repetition under controlled conditions (e.g., dry solvents) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Conduct a hazard assessment using SDS databases (e.g., SciFinder). Use PPE (gloves, goggles) due to potential irritancy of thioesters. Work in a fume hood to avoid inhalation of volatile byproducts. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Document safety protocols in the experimental section .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Systematic replication under standardized conditions (temperature, solvent, catalyst) is essential. For example, if nucleophilic substitution yields inconsistent products, control experiments (e.g., isotopic labeling with D₂O) can trace reaction pathways. Statistical tools (e.g., ANOVA) should compare datasets, while computational modeling (DFT) may identify hidden variables like steric effects .

Q. What strategies optimize this compound’s use in multicomponent reactions (MCRs)?

  • Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Use design of experiments (DoE) to vary aldehyde/thiol ratios and monitor via TLC/GC-MS. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps. Report optimized conditions in tabular format for clarity .

Q. How can computational models predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or ORCA to model hydrolysis pathways. Compare with experimental UV-Vis degradation studies at pH 2–12. Validate predictions via LC-MS quantification of degradation products. Discuss discrepancies between computational and empirical data in the context of solvent effects .

Q. Methodological Notes

  • Data Presentation : Tabulate characterization data (e.g., NMR shifts, HPLC retention times) to enhance reproducibility. Use supporting information for extensive datasets .
  • Literature Review : Leverage SciFinder’s “Preparation” role filter to locate synthesis protocols and avoid redundant experimentation .
  • Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and kinetic data) to validate findings .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-[(3-formylphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H10O2S/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-6H,7H2,1H3

InChI Key

LWKSUVIKHPGKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)C=O

Origin of Product

United States

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